5-(Aminomethyl)-1-methylpyrrolidin-2-one

描述

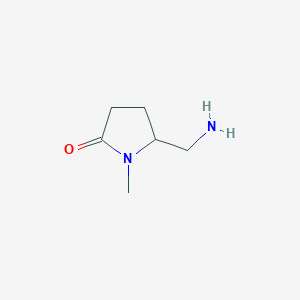

5-(Aminomethyl)-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum on carbon can be employed to enhance the reaction efficiency.

化学反应分析

Alkylation and Acylation of the Aminomethyl Group

The primary amine in the aminomethyl group undergoes typical nucleophilic reactions with alkylating or acylating agents.

Key Findings :

- Alkylation with benzyl halides introduces aromatic substituents, enhancing lipophilicity for drug-design applications .

- Acylation reactions are highly efficient under mild conditions, preserving the lactam ring.

Condensation Reactions

The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases or imines.

Mechanistic Insight :

- Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the amine .

Cyclization Reactions

The aminomethyl group participates in intramolecular cyclization to form bicyclic structures.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phosgene, THF, 0°C | 2 hrs, then NaOH | 1-Methyl-2-oxa-6-azabicyclo[3.3.0]octan-7-one | 65% | |

| CS₂, KOH, H₂O | Reflux, 24 hrs | Thiazolidinone-fused pyrrolidinone | 58% |

Applications :

- Cyclized derivatives exhibit enhanced bioactivity, such as enzyme inhibition.

Lactam Ring Modifications

The pyrrolidin-2-one ring undergoes selective reactions under controlled conditions.

Notable Observations :

- Reduction with LiAlH₄ converts the lactam to a secondary amine, altering the molecule’s basicity .

- Acidic hydrolysis is less common due to competing decomposition .

Cross-Coupling Reactions

The amine group facilitates metal-catalyzed couplings for complex heterocycle synthesis.

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, K₂CO₃ | Aryl boronic acid | 5-(Arylaminomethyl)-1-methylpyrrolidin-2-one | 60–75% | |

| CuI, L-proline | Terminal alkyne | Alkyne-functionalized pyrrolidinone | 55% |

Synthetic Utility :

Oxidation and Reductive Amination

The aminomethyl group is redox-active, enabling further functionalization.

Challenges :

科学研究应用

5-(Aminomethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

2-Aminopyrimidine: A compound with similar structural features but different biological activities.

Muscimol: Another compound with an aminomethyl group, known for its psychoactive properties.

Uniqueness

5-(Aminomethyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties

生物活性

5-(Aminomethyl)-1-methylpyrrolidin-2-one, also known by its CAS number 154148-69-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has the molecular formula and a molecular weight of 114.15 g/mol. Its structure includes a pyrrolidinone ring, which is known for its pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | -0.45 |

| TPSA | 55.12 Ų |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and drug metabolism.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can influence neurotransmitter systems. For instance, derivatives of pyrrolidinones have been investigated for their potential as cognitive enhancers due to their ability to modulate acetylcholine receptors and other neurotransmitter systems .

Drug Metabolism

The compound is metabolized in the body to several active metabolites. In humans, it primarily converts to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which further metabolizes into N-methylsuccinimide (MSI) and eventually to 2-hydroxy-N-methylsuccinimide (2-HMSI) . These metabolic pathways are crucial for understanding the pharmacokinetics of the compound and its potential therapeutic applications.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Acute toxicity studies have indicated that the compound has a relatively low toxicity profile with LD50 values in rats ranging from 3100 to 5560 mg/kg when administered orally .

Table 2: Toxicity Data

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 3100 - 5560 |

| Dermal | 2500 - 5000 |

| Inhalation | > 5.1 mg/L |

Case Studies

Several case studies have examined the effects of similar compounds on cognitive functions and neuroprotection:

- Cognitive Enhancement : A study demonstrated that a related pyrrolidinone derivative improved memory retention in animal models, suggesting potential applications in treating cognitive disorders .

- Neuroprotection : Research indicated that these compounds could exert neuroprotective effects against oxidative stress, highlighting their potential in neurodegenerative disease therapies .

属性

IUPAC Name |

5-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSAVRDCNKWFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67433-53-8 | |

| Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。